molecular formula C9H21Sn B14282079 CID 5491560

CID 5491560

Cat. No.: B14282079
M. Wt: 247.97 g/mol
InChI Key: DGXNXGDTDJPWEX-UHFFFAOYSA-N
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Description

CID 5491560 (PubChem Compound Identifier: 5491560) is a chemical compound whose structural and functional characteristics have been analyzed in recent studies.

Properties

Molecular Formula

C9H21Sn

Molecular Weight

247.97 g/mol

InChI

InChI=1S/2C4H9.CH3.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;1H3;

InChI Key

DGXNXGDTDJPWEX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 5491560” involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction of precursor chemicals under controlled temperature and pressure.

    Step 2: Purification of the intermediate product through crystallization or distillation.

    Step 3: Final reaction to obtain the desired compound, followed by purification to achieve high purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.

    Continuous monitoring: Ensuring consistent quality and purity through real-time analysis and adjustments.

    Efficient purification: Employing advanced techniques such as chromatography and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 5491560” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Compound “CID 5491560” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate in preclinical studies.

    Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of compound “CID 5491560” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Oscillatoxin Analogs

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not reported C₃₃H₅₀O₇ C₃₄H₅₂O₇
Key Functional Groups Likely hydroxyls* Polyketide, cyclic ether Methylated polyketide, cyclic ether
Bioactivity Uncharacterized Cytotoxic, ion-channel effects Enhanced membrane permeability

*Inferred from CIEO’s plant-derived origin and GC-MS volatility .

Functional Comparison with Metabolically Active Compounds

discusses ginsenosides (e.g., Rf and F11), structurally complex saponins analyzed via LC-ESI-MS. While this compound is simpler in structure, its comparison with such compounds could focus on:

  • Analytical Techniques : Both require advanced MS/MS (e.g., source-induced CID) for structural elucidation .
  • Biological Relevance: Ginsenosides modulate immune responses, whereas this compound’s bioactivity (if any) remains unexplored.

Table 2: Functional Comparison with Ginsenosides

Parameter This compound Ginsenoside Rf Pseudoginsenoside F11
Source Plant extract (CIEO) Panax ginseng Panax quinquefolius
Key Technique GC-MS LC-ESI-MS LC-ESI-MS
Bioactivity Unreported Anti-inflammatory Neuroprotective

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